

# Reproducibility of Vidofludimus Hemicalcium's Neuroprotective Data: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                          |           |
|----------------------|--------------------------|-----------|
| Compound Name:       | Vidofludimus hemicalcium |           |
| Cat. No.:            | B12752360                | Get Quote |

#### For Immediate Release

A comprehensive review of available data on **Vidofludimus hemicalcium** (IMU-838) suggests a reproducible neuroprotective profile, primarily supported by its dual mechanism of action involving dihydroorotate dehydrogenase (DHODH) inhibition and nuclear receptor related 1 (Nurr1) activation. This guide provides a comparative analysis of **Vidofludimus hemicalcium**'s performance against other established neuroprotective agents in multiple sclerosis (MS), supported by experimental data from preclinical and clinical studies.

# **Executive Summary**

**Vidofludimus hemicalcium** has demonstrated consistent effects on key markers of neurodegeneration and inflammation in both preclinical models and clinical trials in patients with relapsing-remitting multiple sclerosis (RRMS) and progressive multiple sclerosis (PMS). Its unique dual mechanism of action offers a potential advantage over existing therapies by simultaneously targeting inflammation and promoting neuronal survival. This report summarizes the available quantitative data, details the experimental protocols to allow for independent verification, and visualizes the key pathways and workflows to enhance understanding of the underlying science.

# **Comparative Analysis of Neuroprotective Agents**

To provide a context for **Vidofludimus hemicalcium**'s neuroprotective effects, this guide compares its clinical trial data with those of three other oral medications approved for the



treatment of multiple sclerosis: Teriflunomide, a fellow DHODH inhibitor, and Siponimod and Ozanimod, both sphingosine-1-phosphate (S1P) receptor modulators.

## **Clinical Trial Data Comparison in Multiple Sclerosis**

The following tables summarize key efficacy endpoints from Phase 2 and Phase 3 clinical trials of **Vidofludimus hemicalcium** and its comparators.

Table 1: Effect on Disability Progression in Multiple Sclerosis



| Drug                                | Trial                 | Patient<br>Populatio<br>n | Treatmen<br>t Dose   | Primary<br>Endpoint                                                  | Result                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                         | Citation(s |
|-------------------------------------|-----------------------|---------------------------|----------------------|----------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------|
| Vidofludim<br>us<br>hemicalciu<br>m | EMPhASIS<br>(Phase 2) | RRMS                      | 30 mg & 45<br>mg/day | 12- and 24-<br>week<br>Confirmed<br>Disability<br>Worsening<br>(CDW) | 1.6% of patients on any dose of vidofludimu s calcium experience d CDW compared to 3.7% on placebo.[1] In the open-label extension, 92.3% of patients remained free of 12-week CDW and 92.7% remained free of 24-week CDW at week LDW at w | [2]        |
| Vidofludim<br>us<br>hemicalciu<br>m | CALLIPER<br>(Phase 2) | PMS                       | 45 mg/day            | 24-week Confirmed Disability Worsening (CDW)                         | relative risk reduction in the overall population. 30% reduction                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                               | [3][4]     |



|                   |                                        |      |                |                                                                        | in PPMS<br>and 15% in<br>naSPMS<br>subgroups.<br>[3][4]                                          |     |
|-------------------|----------------------------------------|------|----------------|------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------|-----|
| Teriflunomi<br>de | TEMSO<br>(Phase 3)                     | RRMS | 14 mg/day      | 12-week<br>Confirmed<br>Disability<br>Worsening                        | 30.6% relative risk reduction in disability progressio n.[5]                                     | [5] |
| Siponimod         | EXPAND<br>(Phase 3)                    | SPMS | 2 mg/day       | 3- and 6-<br>month<br>Confirmed<br>Disability<br>Progressio<br>n (CDP) | 21% risk<br>reduction<br>in 3-month<br>CDP and<br>26% risk<br>reduction<br>in 6-month<br>CDP.[6] | [6] |
| Ozanimod          | RADIANC<br>E &<br>SUNBEAM<br>(Phase 3) | RMS  | 0.92<br>mg/day | 3-month Confirmed Disability Progressio n                              | No<br>significant<br>difference<br>compared<br>to Avonex<br>(interferon<br>beta-1a).             | [7] |

Table 2: Effect on Brain Lesions in Multiple Sclerosis



| Drug                                | Trial                 | Patient<br>Populatio<br>n | Treatmen<br>t Dose   | Primary<br>Endpoint                                                                        | Result                                                                                                                                                                                               | Citation(s<br>) |
|-------------------------------------|-----------------------|---------------------------|----------------------|--------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------|
| Vidofludim<br>us<br>hemicalciu<br>m | EMPhASIS<br>(Phase 2) | RRMS                      | 30 mg & 45<br>mg/day | Cumulative<br>number of<br>combined<br>unique<br>active<br>(CUA)<br>lesions at<br>24 weeks | reduction with 30 mg and 62% reduction with 45 mg compared to placebo. [8][9] The pooled data showed a 76% and 71% suppressio n of new CUA MRI lesions for 30 mg and 45 mg doses, respectivel y.[10] | [8][9][10]      |
| Teriflunomi<br>de                   | Phase 2               | Relapsing<br>MS           | 7 mg & 14<br>mg/day  | Number of<br>combined<br>unique<br>active<br>lesions per<br>MRI scan                       | Significant reduction in the median number of lesions per scan (0.2 for 7 mg and 0.3 for 14 mg vs                                                                                                    | [11]            |



|           |                                        |      |                |                                   | 0.5 for placebo). [11]                                                                         |     |
|-----------|----------------------------------------|------|----------------|-----------------------------------|------------------------------------------------------------------------------------------------|-----|
| Siponimod | EXPAND<br>(Phase 3)                    | SPMS | 2 mg/day       | T2 lesion<br>volume               | Limited the increase of T2 lesion volume by approximat ely 80% over 12 and 24 months.[6]       | [6] |
| Ozanimod  | RADIANC<br>E &<br>SUNBEAM<br>(Phase 3) | RMS  | 0.92<br>mg/day | New or<br>enlarging<br>T2 lesions | 42% fewer<br>new or<br>enlarging<br>T2 lesions<br>compared<br>to Avonex<br>over 2<br>years.[7] | [7] |

Table 3: Effect on Brain Volume Loss in Multiple Sclerosis



| Drug                                | Trial                         | Patient<br>Populatio<br>n | Treatmen<br>t Dose | Primary<br>Endpoint                           | Result                                                                           | Citation(s |
|-------------------------------------|-------------------------------|---------------------------|--------------------|-----------------------------------------------|----------------------------------------------------------------------------------|------------|
| Vidofludim<br>us<br>hemicalciu<br>m | CALLIPER<br>(Phase 2)         | PMS                       | 45 mg/day          | Annualized rate of thalamic brain volume loss | 20% lower annualized atrophy rate compared with placebo. [12]                    | [12]       |
| Teriflunomi<br>de                   | TEMSO<br>(Phase 3)            | RRMS                      | 14 mg/day          | Brain<br>volume<br>loss                       | 30.6% relative reduction in brain volume loss at year 2 compared to placebo. [5] | [5]        |
| Siponimod                           | EXPAND<br>(Phase 3)           | SPMS                      | 2 mg/day           | Rate of<br>brain<br>volume<br>loss            | Slowed the rate of brain volume loss by 23% over 12 and 24 months.[6]            | [6]        |
| Ozanimod                            | DAYBREA<br>K (Phase 3<br>OLE) | RMS                       | 0.92<br>mg/day     | Whole<br>brain<br>volume<br>(WBV) loss        | Sustained<br>low and<br>stable<br>rates of<br>WBV loss                           | [13]       |



for up to 5 years.[13]

# **Experimental Protocols**

Reproducibility of scientific findings is contingent on detailed and transparent methodologies. This section outlines the key experimental protocols used in the preclinical and clinical evaluation of **Vidofludimus hemicalcium** and its comparators.

## **Preclinical Models of Multiple Sclerosis**

Experimental Autoimmune Encephalomyelitis (EAE)

The EAE model is a widely used animal model of MS, inducing an autoimmune inflammatory response against myelin.

- Vidofludimus hemicalcium Protocol: In a prophylactic MOG35-55 murine EAE model, 11-week-old female C57BL/6 mice were immunized with MOG35-55 peptide.[14] Daily oral gavage treatment with Vidofludimus hemicalcium (30 mg/kg or 150 mg/kg) or vehicle commenced 5 days post-immunization and continued for up to 25 days.[14]
- Teriflunomide Protocol: In the Dark Agouti rat EAE model, rats were immunized with a syngeneic spinal cord homogenate and Freund's adjuvant.[13] Teriflunomide was administered either prophylactically or therapeutically at doses of 3 and 10 mg/kg.[15]
- Ozanimod Protocol: Active EAE was induced in C57BL/6 female mice, followed by daily oral treatment with ozanimod (0.6mg/kg) starting at disease onset (clinical score of 1).[9][16][17]

**Cuprizone-Induced Demyelination** 

The cuprizone model induces oligodendrocyte apoptosis and subsequent demyelination, primarily in the corpus callosum, providing a model to study de- and remyelination.

General Protocol: Mice are typically fed a diet containing 0.2% to 0.3% cuprizone for 5-6
weeks to induce acute demyelination.[18] Chronic demyelination can be achieved with a 1213 week intoxication period.



Siponimod Protocol: Mice were treated with a cuprizone diet (0.2%) for 5 weeks to induce demyelination. Following cuprizone withdrawal, siponimod was administered in the diet (10 mg/kg) for 2 weeks to assess its impact on remyelination. In another study, a 0.3% cuprizone diet was used for 6 weeks, followed by 3 weeks of standard chow, with siponimod (1.5 mg/kg) administered orally during the remyelination phase.[8]

## **Clinical Trial Methodologies**

EMPhASIS Trial (Vidofludimus hemicalcium)

This Phase 2, double-blind, placebo-controlled trial enrolled patients aged 18-55 years with relapsing-remitting multiple sclerosis. Patients were randomized (1:1:1) to receive once-daily oral **Vidofludimus hemicalcium** (30 mg or 45 mg) or placebo for 24 weeks. The primary endpoint was the cumulative number of combined unique active (CUA) lesions on MRI at week 24.

#### CALLIPER Trial (Vidofludimus hemicalcium)

This Phase 2, double-blind, placebo-controlled exploratory trial enrolled patients with primary progressive MS (PPMS) and non-active secondary progressive MS (naSPMS).[3] Patients received a 45 mg daily dose of **Vidofludimus hemicalcium** or placebo for up to 120 weeks.[3] The primary endpoint was the change in brain volume.

# Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.





Click to download full resolution via product page

Caption: Dual mechanism of action of Vidofludimus hemicalcium.





Click to download full resolution via product page

Caption: Experimental workflow for the EAE preclinical model.





Click to download full resolution via product page

Caption: Generalized workflow for a randomized controlled clinical trial.

## Conclusion

The available data from both preclinical and clinical studies provide a consistent and reproducible picture of the neuroprotective effects of **Vidofludimus hemicalcium**. Its dual mechanism of targeting both inflammation and neurodegeneration appears to translate into meaningful clinical benefits in patients with multiple sclerosis. The detailed experimental protocols provided in this guide should facilitate the independent verification and further exploration of these findings by the scientific community. As data from ongoing Phase 3 trials



become available, a more definitive assessment of its comparative efficacy and long-term safety will be possible.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. biospective.com [biospective.com]
- 2. researchgate.net [researchgate.net]
- 3. Vidofludimus Calcium Immunic Therapeutics [imux.com]
- 4. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Ozanimod-mediated remission in experimental autoimmune encephalomyelitis is associated with enhanced activity of CNS CD27low/- NK cell subset [frontiersin.org]
- 8. Increased Remyelination and Proregenerative Microglia Under Siponimod Therapy in Mechanistic Models PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Teriflunomide and Its Mechanism of Action in Multiple Sclerosis PMC [pmc.ncbi.nlm.nih.gov]
- 11. filecache.investorroom.com [filecache.investorroom.com]
- 12. Teriflunomide reduces behavioral, electrophysiological, and histopathological deficits in the Dark Agouti rat model of experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ozanimod-mediated remission in experimental autoimmune encephalomyelitis is associated with enhanced activity of CNS CD27low/- NK cell subset - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ozanimod-mediated remission in experimental autoimmune encephalomyelitis is associated with enhanced activity of CNS CD27low/- NK cell subset - PubMed [pubmed.ncbi.nlm.nih.gov]



- 15. mdpi.com [mdpi.com]
- 16. Therapeutic effect of combination vitamin D3 and siponimod on remyelination and modulate microglia activation in cuprizone mouse model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. neurology.org [neurology.org]
- 18. Safety and Dose-Response of Vidofludimus Calcium in Relapsing Multiple Sclerosis: Extended Results of a Placebo-Controlled Phase 2 Trial PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Reproducibility of Vidofludimus Hemicalcium's Neuroprotective Data: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12752360#reproducibility-of-vidofludimus-hemicalcium-neuroprotective-data]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com